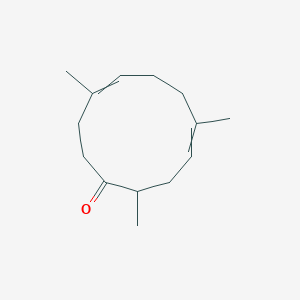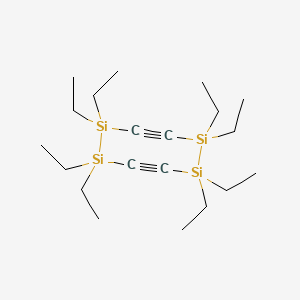![molecular formula C36H25N B14277066 N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline CAS No. 127697-06-7](/img/structure/B14277066.png)
N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline is a highly fluorescent organic compound that belongs to the family of triphenylamine derivatives. This compound is known for its unique electroluminescent properties, making it a valuable material in the field of organic light-emitting devices (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline typically involves the reaction of N,N-diphenylaniline with pyrene-1-carbaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols. The scalability of the reaction is feasible due to the availability of starting materials and the straightforward reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for potential use in imaging and diagnostic applications.
Industry: Utilized in the development of OLEDs and other optoelectronic devices.
Mechanism of Action
The mechanism of action of N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline involves its ability to act as a hole-transporting emitter in OLEDs. The compound’s molecular structure allows for efficient charge transfer and emission of light when an electric field is applied. The pyrene moiety enhances the electron-donating ability, facilitating exciplex formation with electron-transporting materials .
Comparison with Similar Compounds
Similar Compounds
N,N-Diphenyl-4-(pyren-1-yl)aniline: Similar structure but lacks the ethenyl linkage.
4,4′,4′′-Trispyrenylphenylamine: Contains three pyrene arms, leading to different electroluminescent properties.
Uniqueness
N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline is unique due to its specific molecular structure, which provides distinct electroluminescent characteristics. The presence of the ethenyl linkage and the pyrene moiety enhances its performance in OLED applications, making it a valuable material for advanced optoelectronic devices .
Properties
CAS No. |
127697-06-7 |
|---|---|
Molecular Formula |
C36H25N |
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N,N-diphenyl-4-(2-pyren-1-ylethenyl)aniline |
InChI |
InChI=1S/C36H25N/c1-3-10-31(11-4-1)37(32-12-5-2-6-13-32)33-23-15-26(16-24-33)14-17-27-18-19-30-21-20-28-8-7-9-29-22-25-34(27)36(30)35(28)29/h1-25H |
InChI Key |
ZCGFEMMKAGWGPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


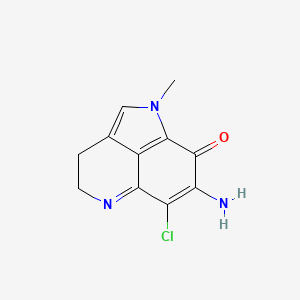
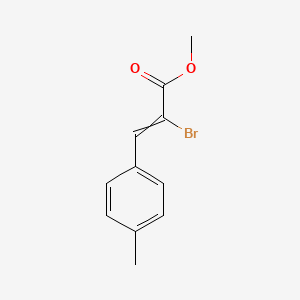
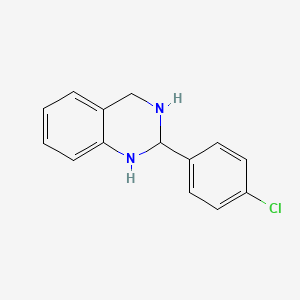

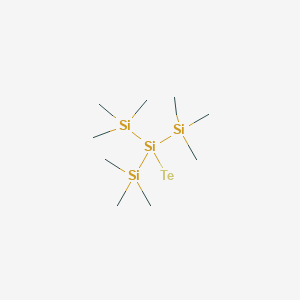


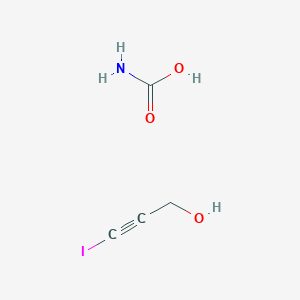
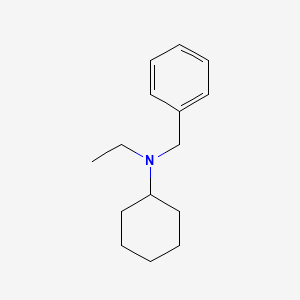
![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)
![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)

